

CAS number for (S)-1-(3-chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-(3-chlorophenyl)ethanamine

Cat. No.: B1349709

[Get Quote](#)

An In-Depth Technical Guide to (S)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in synthetic organic chemistry and is of significant interest to the pharmaceutical industry. Its stereospecific configuration makes it an invaluable intermediate for the synthesis of complex, biologically active molecules, particularly those requiring a specific enantiomeric form for their therapeutic effect. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its relevance in drug development.

Chemical and Physical Properties

The fundamental properties of **(S)-1-(3-chlorophenyl)ethanamine** are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures. The Chemical Abstracts Service (CAS) Registry Number for this compound is 68297-62-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#). The hydrochloride salt of this compound has a distinct CAS number of 1213318-20-7.

Property	Value	References
CAS Number	68297-62-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₀ ClN	[1] [5] [6]
Molecular Weight	155.62 g/mol	[1] [5] [6]
IUPAC Name	(1S)-1-(3-chlorophenyl)ethanamine	[5]
Synonyms	(S)-3-Chloro- α -methylbenzylamine, (S)-(-)-1-(3-chlorophenyl)ethylamine	
Appearance	Colorless to light yellow liquid	
Boiling Point	112°C at 13 mmHg	[6]
Density	1.122 g/cm ³ (Predicted)	[6]
pKa	8.73 \pm 0.10 (Predicted)	
Storage	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	

Synthesis of (S)-1-(3-chlorophenyl)ethanamine

The primary synthetic route to **(S)-1-(3-chlorophenyl)ethanamine** is through the stereoselective reductive amination of 3-chloroacetophenone. This method involves the formation of an imine intermediate, followed by reduction to the desired amine. The use of a chiral auxiliary or a chiral catalyst is essential to achieve the desired (S)-enantiomer with high enantiomeric excess.

Generalized Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a general procedure for the synthesis. Specific reagents, catalysts, and conditions may be optimized for yield and enantioselectivity.

Materials:

- 3-Chloroacetophenone
- Ammonia source (e.g., Ammonium acetate, Ammonia in Methanol)
- Reducing agent (e.g., Sodium cyanoborohydride (NaBH_3CN), Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), or catalytic hydrogenation)
- Chiral catalyst or auxiliary (e.g., a chiral phosphoric acid or a chiral ligand for catalytic hydrogenation)
- Anhydrous solvent (e.g., Methanol, Dichloromethane, Tetrahydrofuran)
- Hydrochloric acid (1 M)
- Sodium hydroxide (1 M)
- Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

- **Imine Formation:** Dissolve 3-chloroacetophenone (1.0 eq) and the ammonia source (1.5-10 eq) in the chosen anhydrous solvent in a reaction vessel. If using a chiral catalyst, add it at this stage (typically 0.1-5 mol%). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- **Reduction:** Cool the reaction mixture to 0°C. Slowly add the reducing agent (1.2-1.5 eq) portion-wise, maintaining the temperature below 5°C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Quench the reaction by the slow addition of 1 M HCl to decompose the excess reducing agent. Adjust the pH to ~2. Wash the aqueous layer with an organic solvent (e.g.,

diethyl ether) to remove unreacted ketone and other non-basic impurities.

- Product Isolation: Basify the aqueous layer to a pH of ~10-12 with 1 M NaOH.
- Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow Diagram

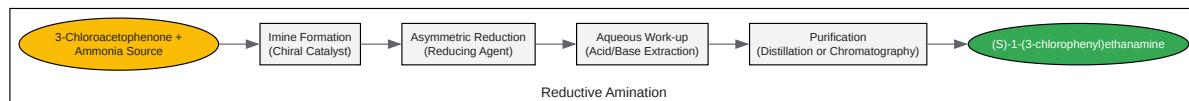


Figure 1: Synthesis Workflow for (S)-1-(3-chlorophenyl)ethanamine

[Click to download full resolution via product page](#)

Figure 1: Synthesis Workflow.

Applications in Drug Discovery and Development

(S)-1-(3-chlorophenyl)ethanamine is a valuable chiral intermediate in the synthesis of pharmaceuticals. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, potentially enhancing its metabolic stability or binding affinity.

- Chiral Building Block: It is used in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) where a specific stereoisomer is required for biological activity. This is common in drugs targeting the central nervous system, such as antidepressants or stimulants^[7].
- Organic Synthesis: Its primary amine group and chiral center allow for its use as a starting material for creating more complex molecules with defined stereochemistry, which is a critical

aspect of modern drug design[8].

- Medicinal Chemistry: The 3-chlorophenyl moiety is a common feature in many bioactive compounds. This intermediate allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs by providing a reliable source of a key structural fragment[9].

Analytical Methodologies

Accurate detection and quantification of **(S)-1-(3-chlorophenyl)ethanamine** and its metabolites in various matrices are crucial for research and clinical applications. The following protocols are adapted from methods used for similar primary amines and are suitable for this compound[10].

Experimental Protocol: LC-MS/MS Analysis in Biological Matrices (e.g., Plasma, Urine)

Materials:

- Biological matrix (e.g., 100 µL of plasma)
- Internal Standard (e.g., a deuterated analog like **(S)-1-(3-chlorophenyl)ethanamine-d5**)
- Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)
- Centrifuge and vials

Procedure:

- Sample Preparation: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
- Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
- Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.

- Extraction: Transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Analysis: Inject an aliquot (e.g., 5-10 μ L) onto a suitable LC-MS/MS system.
 - LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
 - MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parent and daughter ion transitions for the analyte and internal standard must be determined and optimized.

Analytical Workflow Diagram

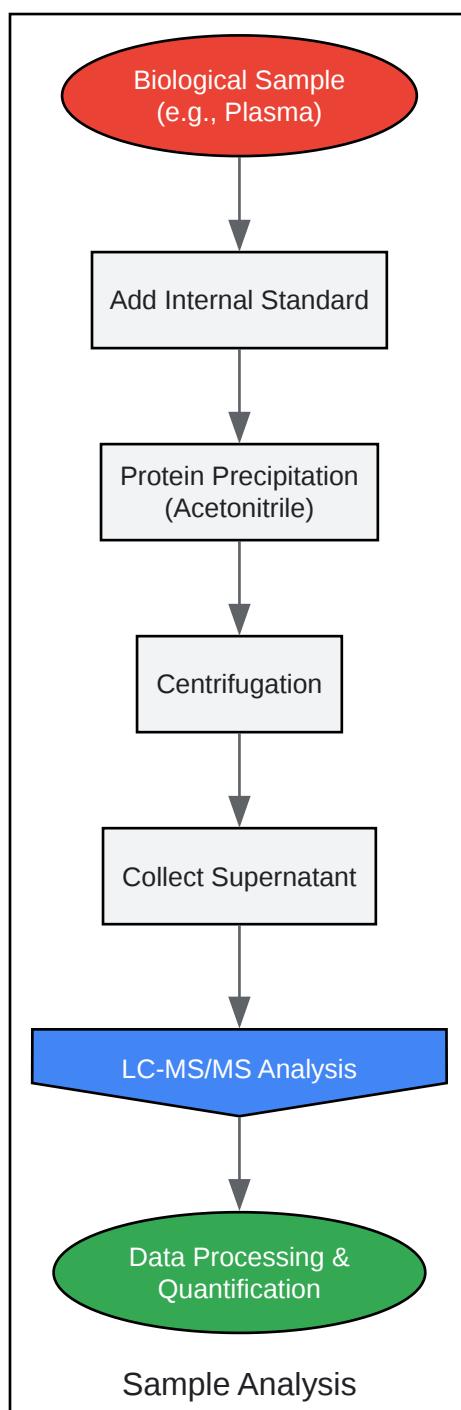


Figure 2: Analytical Workflow for LC-MS/MS Quantification

[Click to download full resolution via product page](#)

Figure 2: Analytical Workflow.

Relevance in Cellular Signaling Pathways

While direct studies on the signaling pathways modulated by **(S)-1-(3-chlorophenyl)ethanamine** are not widely published, its structural analogs are known to interact with key cellular signaling cascades. For instance, related compounds containing a chlorophenyl moiety have been investigated for their effects on inflammation and hypoxia-related pathways[11]. These pathways are critical in various diseases, including cancer and inflammatory disorders.

The PI3K-Akt and MAPK signaling pathways are central to cell survival, proliferation, and inflammation and are often modulated by small molecule drugs[12]. A compound like **(S)-1-(3-chlorophenyl)ethanamine** could serve as a scaffold to design inhibitors or modulators of kinases within these pathways. The diagram below illustrates a simplified representation of these interconnected pathways, which are common targets in drug development.

PI3K-Akt and MAPK Signaling Pathways Diagram

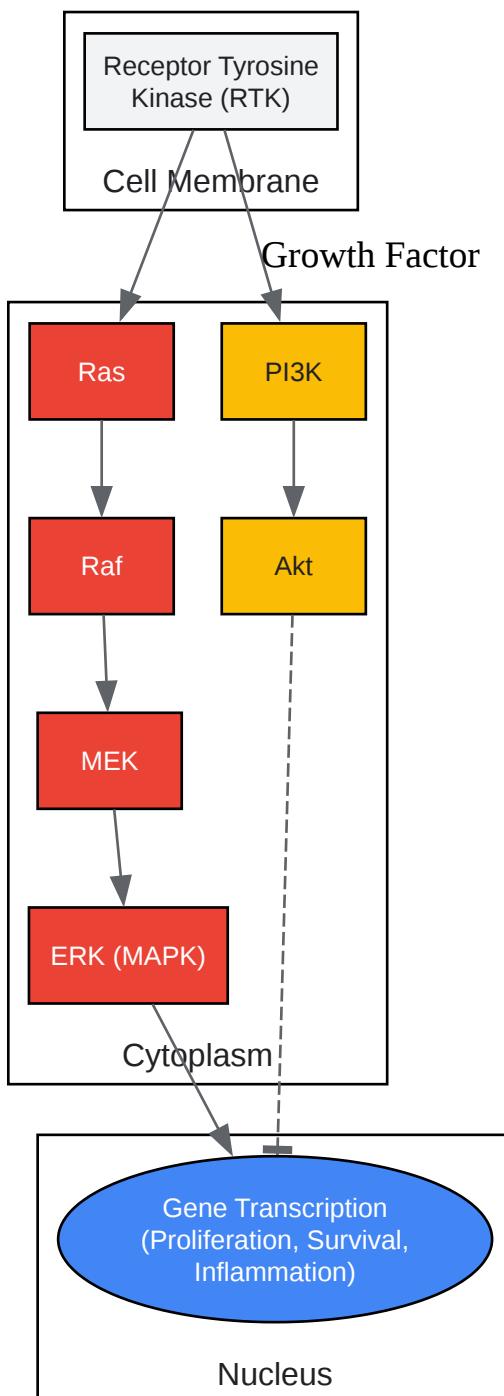


Figure 3: PI3K-Akt and MAPK Signaling Pathways

[Click to download full resolution via product page](#)

Figure 3: PI3K-Akt and MAPK Pathways.

Conclusion

(S)-1-(3-chlorophenyl)ethanamine is a fundamentally important chemical entity for the advancement of pharmaceutical research and development. Its well-defined stereochemistry and versatile reactivity make it an ideal starting point for the synthesis of novel therapeutics. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with this compound, from its synthesis and analysis to its potential applications in modulating key biological pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appretech.com [appretech.com]
- 2. 68297-62-1|(S)-1-(3-Chlorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 3. buy (S)-1-(3-Chlorophenyl)Ethanamine,(S)-1-(3-Chlorophenyl)Ethanamine suppliers,manufacturers,factories [hisunnychem.com]
- 4. (S)-1-(3-CHLOROPHENYL)ETHANAMINE | VSNCHEM [vsnchem.com]
- 5. (S)-1-(3-chlorophenyl)ethanamine | C8H10CIN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. (S)-1-(3-Chlorophenyl)ethanamine hydrochloride [myskinrecipes.com]
- 8. nbinfo.com [nbinfo.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number for (S)-1-(3-chlorophenyl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1349709#cas-number-for-s-1-3-chlorophenyl-ethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com